molecular formula C10H10BrN B8488899 4-(3-Bromophenyl)butanenitrile

4-(3-Bromophenyl)butanenitrile

Cat. No.: B8488899
M. Wt: 224.10 g/mol
InChI Key: BNNBPTYVXASSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Bromophenyl)butanenitrile is a useful research compound. Its molecular formula is C10H10BrN and its molecular weight is 224.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

4-(3-bromophenyl)butanenitrile

InChI

InChI=1S/C10H10BrN/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-6,8H,1-2,4H2

InChI Key

BNNBPTYVXASSFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CCCC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(3-Bromophenyl)propane-1-ol (0.59 g), triethylamine (0.57 mL) and 4-dimethylaminopyridine (0.03 g) were dissolved in dichloromethane (6.8 mL), p-toluenesulfonyl chloride (0.62 g) was added, and the resulting mixture was stirred at room temperature for 15 hours. The reaction mixture was partitioned between ethyl acetate (35 mL) and 10% aqueous citric acid (10 mL) The organic layer was washed with brine (10 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was dissolved in dimethylsulfoxide (9.1 mL), sodium cyanide (0.17 g) was added, and the resulting mixture was stirred at 50° C. for 24 hours. The reaction mixture was partitioned between ethyl acetate (55 mL) and water (30 mL) The organic layer was washed with brine (10 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the title compound (0.59 g).
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
catalyst
Reaction Step One
Quantity
6.8 mL
Type
solvent
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step Two

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